1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2.2ClH/c1-2-7-18-8-3-6-11-22(18)27-17-19(26)16-24-12-14-25(15-13-24)21-10-5-4-9-20(21)23;;/h2-6,8-11,19,26H,1,7,12-17H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRFWIUZLKUMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. This compound features a complex structure that includes an allylphenoxy group and a piperazine moiety, which are known to influence its biological activity. The focus of this article is to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 410.39 g/mol . The compound is characterized by the presence of both fluorine and piperazine, which are significant for its pharmacological properties.
Structural Formula
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It is speculated that the compound may act as a modulator of serotonin and dopamine receptors due to the presence of the piperazine ring, which is commonly associated with psychoactive properties.
Pharmacological Studies
Recent studies have highlighted the compound's potential in modulating neurotransmitter transporters, particularly in relation to equilibrative nucleoside transporters (ENTs). A notable study indicated that modifications in the structure could enhance selectivity towards ENT subtypes, which are critical for nucleoside uptake in cells .
Table 1: Inhibitory Effects on Nucleoside Transporters
| Compound | ENT1 Inhibition | ENT2 Inhibition | Notes |
|---|---|---|---|
| FPMINT | Moderate | High | Selective inhibitor |
| Compound 3c | High | Moderate | Irreversible inhibitor |
Case Studies
In a clinical context, compounds similar to this compound have been investigated for their effects on anxiety and depression. For instance, derivatives with similar structures have shown promise in reducing symptoms in animal models through their action on serotonin pathways.
Case Study Findings
- Study on Anxiety Reduction : A study involving a related compound demonstrated significant reductions in anxiety-like behavior in rodent models, suggesting potential therapeutic applications for anxiety disorders.
- Antidepressant Effects : Another investigation revealed that compounds targeting serotonin receptors could lead to increased neurogenesis, supporting their use as antidepressants.
Comparison with Similar Compounds
(a) 1-(3-Chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride ()
- Key Differences: Substitution: 3-Chlorophenyl on both the piperazine and propanol backbone vs. 2-fluorophenyl and 2-allylphenoxy in the target compound. Diphenylmethyl group in the analogue increases lipophilicity (logP ~3.5), whereas the allylphenoxy group in the target compound may reduce logP due to the oxygen atom .
- Pharmacological Impact :
(b) (E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol ()
- Key Differences: E-configuration of the propenol chain vs. the saturated propan-2-ol backbone in the target compound.
- Crystallographic Data :
Piperazine Derivatives with Heterocyclic Modifications
(a) Urea-Linked Thiazolylpiperazine Derivatives ()
Compounds such as 11a–11o feature a thiazole ring and urea linker instead of the propanol backbone.
- Example: 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) Molecular Weight: 484.2 g/mol (ESI-MS) vs. ~427.3 g/mol for the target compound. Bioactivity: These derivatives exhibit antimicrobial and antitumor activity due to the thiazole-urea pharmacophore, contrasting with the CNS-targeted effects of the allylphenoxy-piperazine scaffold .
(b) 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride ()
- Key Differences: Adamantyl group replaces the allylphenoxy moiety, increasing rigidity and hydrophobicity. 4-Methylpiperazine vs. 4-(2-fluorophenyl)piperazine in the target compound.
- Pharmacokinetics :
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Structural Flexibility : The propan-2-ol backbone in the target compound allows for versatile substitutions, balancing receptor affinity and metabolic stability .
- Salt Forms : Dihydrochloride salts (target compound, ) improve solubility over free bases () but may alter crystallinity and shelf-life .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances serotonin receptor selectivity , while chlorophenyl groups favor dopamine receptor binding .
Preparation Methods
Synthetic Routes and Methodologies
Route 1: Sequential Alkylation and Etherification
This method involves constructing the piperazine and propanol segments separately before coupling them.
Step 1: Synthesis of 4-(2-Fluorophenyl)piperazine
Piperazine is reacted with 1-bromo-2-fluorobenzene under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours. The product is isolated via filtration and recrystallization.
Reaction Scheme :
$$
\text{Piperazine} + \text{1-Bromo-2-fluorobenzene} \xrightarrow[\text{DMF, 90°C}]{\text{K}2\text{CO}3} \text{4-(2-Fluorophenyl)piperazine} + \text{HBr}
$$
Step 2: Preparation of 1-(2-Allylphenoxy)propan-2-ol
2-Allylphenol is reacted with epichlorohydrin in the presence of NaOH to form the glycidyl ether, which is subsequently hydrolyzed to the diol. Selective oxidation of the primary alcohol (e.g., using Jones reagent) yields 1-(2-allylphenoxy)propan-2-ol.
Step 3: Coupling and Salt Formation
The piperazine and propanol intermediates are coupled via a nucleophilic substitution reaction. The tertiary alcohol is then treated with hydrochloric acid in methanol to form the dihydrochloride salt.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | K₂CO₃, DMF | 90°C | 78% |
| 2 | NaOH, Epichlorohydrin | 60°C | 65% |
| 3 | HCl/MeOH | RT | 92% |
Route 2: One-Pot Tandem Synthesis
A streamlined approach combines piperazine alkylation and etherification in a single reactor, reducing purification steps.
Procedure:
- Piperazine Protection : Boc anhydride is used to protect one nitrogen of piperazine, ensuring regioselective alkylation.
- Grignard Alkylation : The protected piperazine reacts with 3-chloro-1-(2-allylphenoxy)propan-2-one in the presence of methylmagnesium bromide, forming the tertiary alcohol.
- Deprotection and Acidification : Boc removal with HCl yields the dihydrochloride salt.
Advantages :
- Higher overall yield (68% vs. 58% for Route 1).
- Reduced solvent waste.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps, while ethereal solvents (THF) improve Grignard reactivity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 7.45–7.25 (m, 4H, Ar-H), 6.90 (d, 1H, allyl), 5.95 (m, 1H, CH₂=CH), 4.10 (m, 1H, CH-OH), 3.65–3.20 (m, 8H, piperazine).
- HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).
Industrial-Scale Challenges
Byproduct Formation
Over-alkylation of piperazine generates bis(2-fluorophenyl) derivatives, necessitating rigorous QC.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(2-Allylphenoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride?
Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with:
Alkylation of phenols : Reacting 2-allylphenol with epichlorohydrin under alkaline conditions to form the phenoxypropanol intermediate.
Piperazine coupling : Introducing the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution or Mitsunobu reaction.
Salt formation : Treating the free base with HCl to yield the dihydrochloride salt.
Q. Critical parameters :
- Temperature control : Maintain ≤40°C during alkylation to avoid side reactions (e.g., epoxide ring-opening).
- pH optimization : Use buffered conditions (pH 7–8) during piperazine coupling to enhance nucleophilicity.
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) and recrystallization (ethanol/water) ensure ≥95% purity .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Answer: Use a combination of analytical techniques:
- ¹H/¹³C NMR : Verify allyl group (δ 5.0–6.0 ppm, multiplet) and piperazine ring protons (δ 2.5–3.5 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion peak at m/z 467.43 (M+H⁺) .
- X-ray crystallography (if single crystals are obtained): Resolve bond angles and torsion angles to confirm stereochemistry .
Advanced Research Questions
Q. What methodological strategies can resolve contradictions in reported biological activities of structurally analogous piperazine derivatives?
Answer: Discrepancies in receptor binding data (e.g., serotonin vs. dopamine receptor affinity) can arise from:
- Conformational flexibility : Perform molecular dynamics simulations to analyze piperazine ring puckering (e.g., chair vs. boat conformations) and its impact on receptor docking .
- Salt-dependent solubility : Compare free base and dihydrochloride forms in in vitro assays (e.g., aqueous solubility via shake-flask method) to assess bioavailability differences .
- Species-specific receptor isoforms : Use CRISPR-edited cell lines expressing human vs. rodent receptors to validate target specificity .
Q. How can researchers design experiments to elucidate the enantiomer-specific pharmacological effects of this compound?
Answer:
Chiral separation : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to isolate (R)- and (S)-enantiomers.
Enantiomer characterization :
- Circular dichroism (CD) : Compare Cotton effects at 220–250 nm.
- Pharmacokinetic profiling : Conduct in vivo studies (rodents) to measure Cmax and AUC for each enantiomer.
Receptor binding assays : Test enantiomers against cloned human 5-HT1A and D2 receptors to identify stereoselective activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
